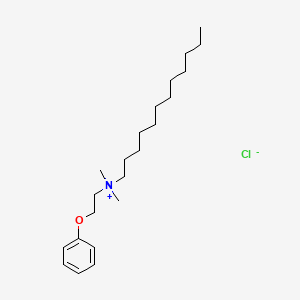
N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium chloride: is a quaternary ammonium compound with the molecular formula C22H40NOCl. It is known for its surfactant properties and is commonly used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium chloride typically involves the reaction of dodecylamine with 2-phenoxyethanol in the presence of a methylating agent such as methyl chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium chloride can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: This compound can be reduced using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Corresponding substituted products.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium chloride is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: In biological research, it is used as a disinfectant and antiseptic due to its antimicrobial properties. It is also employed in the preparation of biological samples for microscopy.
Medicine: This compound is used in the formulation of antiseptic creams and solutions for wound care and infection control.
Industry: In industrial applications, it is used as an emulsifying agent in the production of cosmetics, detergents, and personal care products.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium chloride involves its interaction with the lipid membranes of microorganisms. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to its surfactant properties, which allow it to penetrate and destabilize the cell membrane.
Comparación Con Compuestos Similares
- N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium bromide
- N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium iodide
Comparison:
- N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium chloride is unique due to its chloride ion, which influences its solubility and reactivity compared to its bromide and iodide counterparts.
- The chloride variant is often preferred in applications requiring higher solubility in water, while the bromide and iodide variants may be used in specific reactions where different reactivity is desired.
Propiedades
Número CAS |
10561-60-1 |
|---|---|
Fórmula molecular |
C22H40ClNO |
Peso molecular |
370.0 g/mol |
Nombre IUPAC |
dodecyl-dimethyl-(2-phenoxyethyl)azanium;chloride |
InChI |
InChI=1S/C22H40NO.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
HRAUMMABIGYPBB-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


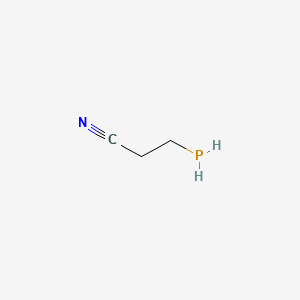
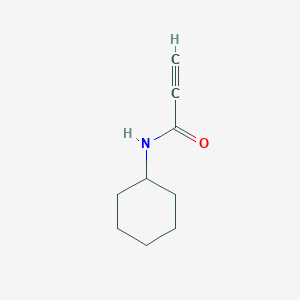


![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
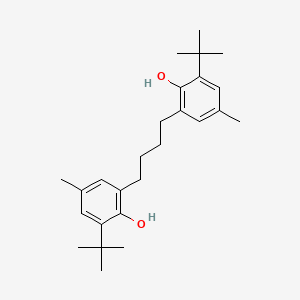
![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)
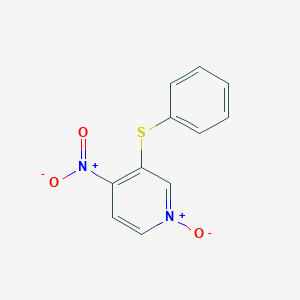

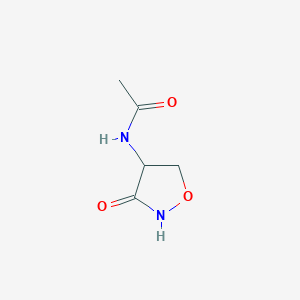
![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
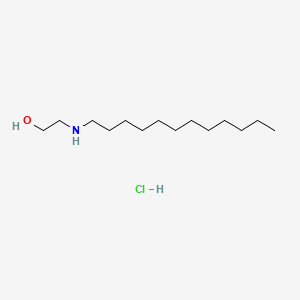
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)
